7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one
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Overview
Description
7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromen-2-one core with a chlorine atom at the 7th position, an ethoxy group at the 6th position, and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, which is a well-known procedure for synthesizing coumarin derivatives. In this reaction, phenols react with β-keto esters in the presence of an acid catalyst. For example, this compound can be synthesized by reacting 7-chloro-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate in acetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant or antiviral agent.
Industry: Utilized in the development of fluorescent dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:
7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 7th position.
6-chloro-4-methyl-2H-chromen-2-one: Lacks the ethoxy group at the 6th position.
7-chloro-4-methyl-2H-chromen-2-one: Lacks the ethoxy group at the 6th position.
The presence of the chlorine atom and the ethoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from other coumarin derivatives.
Properties
Molecular Formula |
C12H11ClO3 |
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Molecular Weight |
238.66 g/mol |
IUPAC Name |
7-chloro-6-ethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-11-5-8-7(2)4-12(14)16-10(8)6-9(11)13/h4-6H,3H2,1-2H3 |
InChI Key |
HUJJBZHLUSCDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Origin of Product |
United States |
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